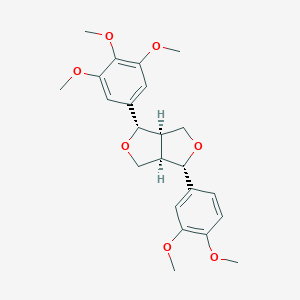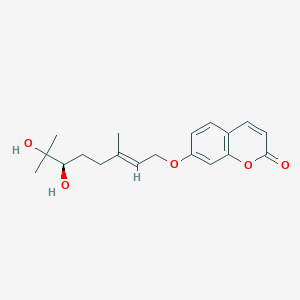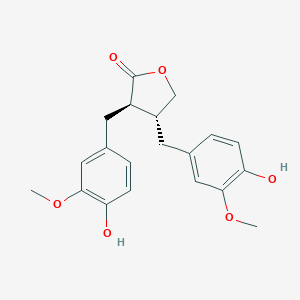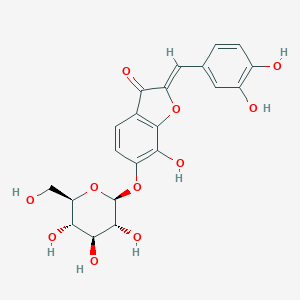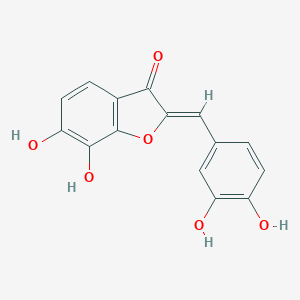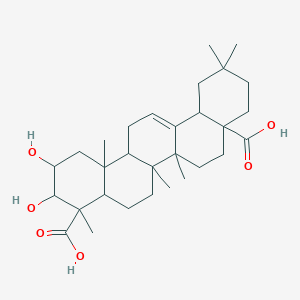
2'-Methoxyflavone
概要
説明
2’-Methoxyflavone is a flavone that can be isolated from Hypericum riparium . It is a type of flavonoid compound .
Synthesis Analysis
The biosynthesis of polymethoxylated flavones (PMFs), which include 2’-Methoxyflavone, has been largely elucidated in the past few years . The basic skeleton of a flavonoid is a C6-C3-C6 structure formed by the stepwise condensation of a phenylpropenoyl-CoA starter molecule, mostly p-coumaroyl-CoA, with three malonyl-CoA units . The biotransformation of 2’-Methoxyflavone in the cultures of most of the tested strains resulted in one major product .Molecular Structure Analysis
The basic molecular formula of 2’-Methoxyflavone is C16H12O3 and the molecular weight is 252.26 . The structure of flavonoids, including 2’-Methoxyflavone, is a C6-C3-C6 structure .Chemical Reactions Analysis
The biosynthesis of (poly)methoxylated flavones in sweet basil (Ocimum basilicum L.) has been largely elucidated in the past few years . The biotransformation of 2’-Methoxyflavone in the cultures of most of the tested strains resulted in one major product .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Methoxyflavone include a melting point of 102-103°C . The LogP value, which is an estimate of the compound’s lipophilicity, is 3.470 .科学的研究の応用
Biotransformation by Entomopathogenic Fungi
2’-Methoxyflavone can undergo biotransformation when exposed to certain strains of entomopathogenic filamentous fungi. This process can lead to the production of novel flavonoid 4-O-methylglucosides and hydroxy flavones, which have potential applications in pharmaceuticals and as bioactive compounds .
Antioxidant Properties
Flavonoids, including methoxyflavones, are known for their antioxidant activities. 2’-Methoxyflavone could be utilized in research focusing on the mitigation of oxidative stress-related diseases, such as cardiovascular diseases and certain types of cancer .
Anti-inflammatory Applications
The anti-inflammatory properties of 2’-Methoxyflavone make it a candidate for research into treatments for chronic inflammation and related disorders. Its efficacy in reducing inflammation could be explored in various medical conditions .
Anticancer Research
Methoxyflavones have shown anti-cancer activities in various studies. 2’-Methoxyflavone could be specifically researched for its potential to prevent or treat certain cancers through mechanisms like apoptosis induction and cell cycle arrest .
Antibacterial and Antifungal Research
The antibacterial and antifungal activities of 2’-Methoxyflavone can be harnessed in the development of new antimicrobial agents. Its effectiveness against specific bacterial and fungal strains could be a significant area of study .
Safety and Hazards
作用機序
Target of Action
2’-Methoxyflavone, a type of flavone, interacts with various targets. It has been found to target MAPK1 and MAPK3 . These proteins play a crucial role in transmitting signals from the cell surface to the DNA in the nucleus, regulating cellular activities such as gene expression, cell division, differentiation, and apoptosis.
Mode of Action
For instance, it can induce a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times . This interaction alters the activity of the channels that underlie the action potential, affecting cellular communication and potentially influencing various biological processes.
Biochemical Pathways
2’-Methoxyflavone is involved in various biochemical pathways. It is known to affect the PI3K/AKT signaling pathway , which plays a key role in multiple cellular functions including metabolism, growth, proliferation, survival, transcription, and protein synthesis. By modulating this pathway, 2’-Methoxyflavone can influence a wide range of cellular activities.
Pharmacokinetics
It is known that due to their methoxy groups, methoxylated flavones like 2’-methoxyflavone are more lipophilic than hydroxyl flavones, which may affect their bioavailability and biological effectiveness .
Result of Action
The cellular and molecular effects of 2’-Methoxyflavone’s action are diverse, reflecting its interaction with multiple targets and pathways. For instance, it has been associated with anti-inflammatory and anticancer activities . Its modulation of cellular communication through its effect on gap junctions could potentially influence a wide range of cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2’-Methoxyflavone. For instance, the compound’s lipophilicity may affect its solubility and therefore its bioavailability in different environments . Additionally, the presence of other compounds, such as those found in the natural sources of 2’-Methoxyflavone, could potentially influence its action .
特性
IUPAC Name |
2-(2-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-14-8-4-3-7-12(14)16-10-13(17)11-6-2-5-9-15(11)19-16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHDMSUNJUONMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173390 | |
| Record name | 2'-Methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Methoxyflavone | |
CAS RN |
19725-47-4 | |
| Record name | 2'-Methoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019725474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The provided research papers primarily focus on the structural characteristics and chemical properties of 2'-methoxyflavone, without delving into specific biological targets or downstream effects. Further research is needed to elucidate these aspects.
ANone: 2'-Methoxyflavone is a naturally occurring flavone, a class of flavonoids.
- Molecular Formula: C16H12O3 [, , ]
- Molecular Weight: 252.27 g/mol [, , ]
- Spectroscopic Data: Several papers report on spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry. [, , , ] For example, the mass spectra often show a characteristic fragment (B+o) resulting from the retro-Diels-Alder reaction of the phenyl group. [] Additionally, 2'-methoxyflavones exhibit a specific (B-1)+ ion in their mass spectra. []
A: While the provided research doesn't directly address material compatibility, the papers describe the crystallization of 2'-methoxyflavone from various solvents like petroleum ether, isopropanol/toluene, and petroleum. [, , ] This suggests some degree of stability and solubility in these solvents. Further studies are needed to fully understand its compatibility with other materials and its stability under various conditions.
A: The provided research focuses primarily on the isolation, identification, and structural characterization of 2'-methoxyflavone. [, ] There is no mention of catalytic properties or applications in these studies.
A: Yes, one study utilized computational chemistry to calculate the torsion angle of the exocyclic phenyl ring in 6-hydroxy-2'-methoxyflavone using the AMI Hamiltonian of MOPAC 6. [] This calculation confirmed the nonplanar conformation observed in the X-ray crystal structure. [] Further computational studies could explore other aspects like binding affinities and potential interactions with biological targets.
A: While not directly focusing on 2'-methoxyflavone, some research highlights the impact of methoxy group positioning on flavone properties. For instance, studies on 6-hydroxy-2'-methoxyflavone suggest that the ortho positions of the methoxy group are not equivalent in terms of energy. [] Additionally, the presence of a methoxy group at the 2' position leads to a positive shift value in pyridine NMR solvent shifts, unlike other monomethoxyflavones. [] This suggests a unique interaction of the 2'-methoxy group with pyridine. Further SAR studies are crucial to understanding how modifications to the 2'-methoxyflavone structure influence its activity and selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






